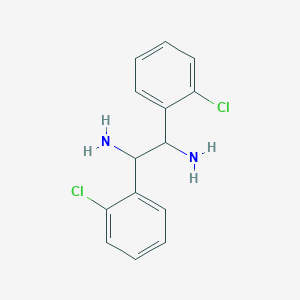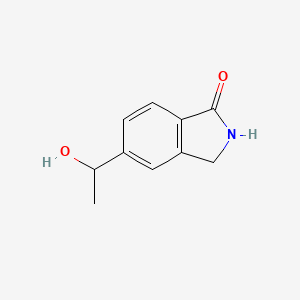
4,7-Dichloro-3-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-3-methylindole is a halogenated indole derivative characterized by the presence of chlorine atoms at the 4th and 7th positions and a methyl group at the 3rd position of the indole ring. Indoles are a significant class of heterocyclic compounds known for their biological and pharmaceutical importance.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: This method involves the alkylation of indole using chloromethane in the presence of a strong Lewis acid like aluminum chloride.
Halogenation: The indole core can be halogenated using chlorine gas in the presence of a catalyst such as ferric chloride.
N-alkylation: The N-alkylation of indole derivatives can be achieved using alkyl halides and a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding oxo derivatives.
Reduction: Reduction reactions can be used to reduce the chlorine atoms to hydrogen, forming dechlorinated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromyl chloride under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: 4,7-Dimethylindole.
Substitution: 4,7-Dichloro-3-nitroindole or 4,7-Dichloro-3-bromoindole.
Aplicaciones Científicas De Investigación
4,7-Dichloro-3-methylindole is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,7-Dichloro-3-methylindole exerts its effects involves interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context and the derivatives formed from this compound.
Comparación Con Compuestos Similares
4,7-Dichloro-3-methylindole is compared to other indole derivatives like 3-methylindole and 4-chloroindole:
3-Methylindole: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
4-Chloroindole: Contains only one chlorine atom, leading to variations in chemical behavior and applications.
Propiedades
Fórmula molecular |
C9H7Cl2N |
|---|---|
Peso molecular |
200.06 g/mol |
Nombre IUPAC |
4,7-dichloro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7Cl2N/c1-5-4-12-9-7(11)3-2-6(10)8(5)9/h2-4,12H,1H3 |
Clave InChI |
WQEXJFFVTOORDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=C(C=CC(=C12)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)




![8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332350.png)


![1-[[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]carbamoyl]cyclopropanecarboxylic Acid](/img/structure/B15332368.png)




![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid](/img/structure/B15332389.png)
